Boc-6-(benzyloxy)-DL-tryptophan
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Overview
Description
Boc-6-(benzyloxy)-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyloxy group at the sixth position of the indole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the benzyloxy group serves as a protecting group for hydroxyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-(benzyloxy)-DL-tryptophan typically involves multiple steps:
Protection of the amino group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Protection of the hydroxyl group: The hydroxyl group at the sixth position of the indole ring is protected by benzylation. This is achieved by reacting the compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide.
Coupling reaction: The protected tryptophan derivative is then coupled with an appropriate reagent to introduce the desired substituents at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-6-(benzyloxy)-DL-tryptophan undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and benzyloxy protecting groups under acidic or hydrogenolytic conditions.
Substitution reactions: Introduction of different substituents at specific positions on the indole ring.
Oxidation and reduction reactions: Modification of the functional groups on the indole ring or the side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation using palladium on carbon (Pd/C) for benzyloxy removal.
Substitution: Electrophilic reagents such as halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino and hydroxyl groups, while substitution reactions introduce new functional groups at targeted positions.
Scientific Research Applications
Boc-6-(benzyloxy)-DL-tryptophan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-6-(benzyloxy)-DL-tryptophan involves its role as a protected amino acid derivative. The Boc group protects the amino terminus during synthetic transformations, preventing unwanted side reactions. The benzyloxy group similarly protects the hydroxyl functionality. Upon deprotection, the compound can participate in various biochemical and chemical reactions, targeting specific molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
Boc-tryptophan: Lacks the benzyloxy group, making it less versatile for certain synthetic applications.
6-benzyloxy-tryptophan: Lacks the Boc group, which limits its use in peptide synthesis.
N-acetyl-tryptophan: Another protected tryptophan derivative with different protecting groups.
Uniqueness
Boc-6-(benzyloxy)-DL-tryptophan is unique due to the presence of both Boc and benzyloxy protecting groups, which provide dual protection for the amino and hydroxyl functionalities. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-12-17(9-10-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
CEZSCANKQGRHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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